2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
描述
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6N2S/c22-20(23,24)15-5-1-3-13(9-15)12-30-19-18(11-28)17(7-8-29-19)14-4-2-6-16(10-14)21(25,26)27/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVREKKWVCEICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The molecular structure of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile can be represented as follows:
- Molecular Formula : C19H14F6N2S
- Molecular Weight : 396.39 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a subject of interest in drug design.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A related compound showed effective inhibition against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that our compound may also possess similar antibacterial capabilities due to structural similarities.
- Antifungal Activity : Compounds with trifluoromethyl substitutions have shown antifungal properties, particularly against strains like Aspergillus flavus and Candida albicans. The inhibition rates for these compounds were reported at MIC values as low as 15.62 μg/mL for A. flavus .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Protein Synthesis : This is a common pathway for many antimicrobial agents, where the compound interferes with the bacterial ribosome, leading to cell death.
- Biofilm Disruption : Some studies indicate that related compounds can disrupt biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Antifungal Properties :
Table 1: Antimicrobial Activity Summary
| Compound Name | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Antibacterial |
| Compound B | Enterococcus faecalis | 62.5 | Antibacterial |
| Compound C | Aspergillus flavus | 15.62 | Antifungal |
| Compound D | Candida albicans | 57.6 | Antifungal |
| Mechanism | Description |
|---|---|
| Protein Synthesis Inhibition | Interference with ribosomal function leading to cell death |
| Biofilm Disruption | Inhibition of biofilm formation in pathogenic bacteria |
相似化合物的比较
Table 1: Key Comparisons with Similar Compounds
Key Analysis
Core Structure Differences: The target compound’s nicotinonitrile core contrasts with Giripladib’s indole scaffold and simpler analogs like 3-trifluoromethylpyridine . Nicotinonitrile derivatives often exhibit improved π-π stacking interactions in biological targets compared to pyridine or indole systems. The sulfanyl (-S-) linker in the target compound differs from Giripladib’s sulfonamide (-SO₂NH-) group.
Trifluoromethyl (-CF₃) Effects :
- Both the target compound and Giripladib incorporate -CF₃ groups, which enhance lipophilicity (logP ~4.5–5.5) and resistance to oxidative metabolism. However, the target compound’s dual -CF₃ substituents may increase steric hindrance compared to single -CF₃ analogs like 3-trifluoromethylpyridine .
Biological Activity: Giripladib’s indole-sulfonamide structure is optimized for protease-activated receptor 1 (PAR1) inhibition, critical in anti-inflammatory applications . In contrast, nicotinonitrile derivatives (e.g., the target compound) are frequently explored as kinase inhibitors (e.g., JAK3, EGFR) due to their ability to form hydrogen bonds with ATP-binding pockets .
Complexity and Synthetic Challenges: The compound in features dual pyrrolidinone-thienyl substituents, increasing synthetic complexity compared to the target compound. This complexity may limit scalability but could enhance selectivity in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
